- A Single-Atom Pd Catalyst Anchored on a Porous Organic Polymer for Highly Efficient Telomerization of 1,3-Butadiene with MethanolIndustrial & Engineering Chemistry Research, 2023, 62(7), 3151-3156,
Cas no 95705-40-1 (Phosphine, tris(4-ethenylphenyl)-)
95705-40-1 structure
Phosphine, tris(4-ethenylphenyl)- Properties
Names and Identifiers
-
- Phosphine, tris(4-ethenylphenyl)-
- Phosphine, tris(4-?ethenylphenyl)?-
- Tris(4-vinylphenyl)phosphine
- Tris(4-vinylphenyl)phosphane
- Phosphine, tris(p-vinylphenyl)- (7CI)
- Tris(4-ethenylphenyl)phosphine (ACI)
- Tris(4-vinphenyl)phosphane
- SCHEMBL4105987
- MFCD32632562
- YSZC584
- AC8806
- tris(4-ethenylphenyl)phosphane
- 95705-40-1
- CS-0182965
- AKOS040769010
- SY262706
- +Expand
-
- MFCD32632562
- DJLBVUYUIACDIU-UHFFFAOYSA-N
- 1S/C24H21P/c1-4-19-7-13-22(14-8-19)25(23-15-9-20(5-2)10-16-23)24-17-11-21(6-3)12-18-24/h4-18H,1-3H2
- C=CC1C=CC(P(C2C=CC(C=C)=CC=2)C2C=CC(C=C)=CC=2)=CC=1
Computed Properties
- 340.138087668g/mol
- 0
- 0
- 6
- 340.138087668g/mol
- 25
- 362
- 0
- 0
- 0
- 0
- 0
- 1
- 6.9
- 0Ų
Phosphine, tris(4-ethenylphenyl)- Price
Phosphine, tris(4-ethenylphenyl)- Synthesis
Synthetic Circuit 1
Reaction Conditions
1.1 Reagents: Magnesium Catalysts: Iodine Solvents: Tetrahydrofuran ; rt; rt → 70 °C; 2 h, 70 °C; 70 °C → 0 °C
1.2 Reagents: Phosphorus trichloride ; 0 °C; 2 h, rt
1.3 Reagents: Water ; rt
1.2 Reagents: Phosphorus trichloride ; 0 °C; 2 h, rt
1.3 Reagents: Water ; rt
Reference
Synthetic Circuit 2
Reaction Conditions
1.1 Reagents: Magnesium Catalysts: Iodine Solvents: Tetrahydrofuran ; 60 °C; 1 h, 60 °C; 60 °C → rt
1.2 Reagents: Phosphorus trichloride Solvents: Tetrahydrofuran ; 0 °C; overnight, 0 °C
1.3 Reagents: Ammonium chloride Solvents: Water
1.2 Reagents: Phosphorus trichloride Solvents: Tetrahydrofuran ; 0 °C; overnight, 0 °C
1.3 Reagents: Ammonium chloride Solvents: Water
Reference
- A PPh3 modified-chitosan supported Pd nanocatalyst for heterogeneous Suzuki-Miyaura cross coupling reactionsNew Journal of Chemistry, 2023, 47(15), 7410-7415,
Synthetic Circuit 3
Reaction Conditions
1.1 Reagents: Butyllithium Solvents: Tetrahydrofuran , Hexane ; 20 min; 1 h, -78 °C
1.2 Reagents: Phosphorus trichloride Solvents: Tetrahydrofuran ; 1 h, -78 °C
1.3 Reagents: Hydrochloric acid
1.2 Reagents: Phosphorus trichloride Solvents: Tetrahydrofuran ; 1 h, -78 °C
1.3 Reagents: Hydrochloric acid
Reference
- A biphosphine copolymer encapsulated single-site Rh catalyst for heterogeneous regioselective hydroaminomethylation of alkenesChemical Communications (Cambridge, 2022, 58(58), 8093-8096,
Synthetic Circuit 4
Reaction Conditions
1.1 Reagents: Phosphorus trichloride Solvents: Tetrahydrofuran ; overnight, rt
1.2 Reagents: Ammonium chloride
1.2 Reagents: Ammonium chloride
Reference
- Functional porous ionic polymers as efficient heterogeneous catalysts for the chemical fixation of CO2 under mild conditionsPolymers (Basel, 2022, 14(13),,
Synthetic Circuit 5
Reaction Conditions
1.1 Reagents: Phosphorus trichloride , Ammonium chloride Solvents: Water
Reference
- Direct conversion of methane to oxygenates on porous organic polymers supported Rh mononuclear complex catalyst under mild conditionsApplied Catalysis, 2021, 293,,
Synthetic Circuit 6
Reaction Conditions
1.1 Reagents: Magnesium Catalysts: Iodine Solvents: Tetrahydrofuran ; rt; 2 h, 40 °C
1.2 Reagents: Phosphorus trichloride ; 30 min, 0 °C; overnight, rt
1.3 Reagents: Ammonium chloride Solvents: Water ; rt
1.2 Reagents: Phosphorus trichloride ; 30 min, 0 °C; overnight, rt
1.3 Reagents: Ammonium chloride Solvents: Water ; rt
Reference
- Bifunctional Ru-loaded Porous Organic Polymers with Pyridine Functionality: Recyclable Catalysts for N-Formylation of Amines with CO2 and H2Advanced Synthesis & Catalysis, 2021, 363(5), 1335-1340,
Synthetic Circuit 7
Reaction Conditions
1.1 Reagents: Magnesium Solvents: Tetrahydrofuran ; 1 h, rt; 4 h, rt
1.2 Reagents: Phosphorus trichloride Solvents: Tetrahydrofuran ; 1 h, 253 K; 2 h, 253 K
1.3 Reagents: Ammonium chloride Solvents: Water
1.2 Reagents: Phosphorus trichloride Solvents: Tetrahydrofuran ; 1 h, 253 K; 2 h, 253 K
1.3 Reagents: Ammonium chloride Solvents: Water
Reference
- The effect of the position of cross-linkers on the structure and microenvironment of PPh3 moiety in porous organic polymersJournal of Materials Chemistry A: Materials for Energy and Sustainability, 2021, 9(14), 9165-9174,
Synthetic Circuit 8
Reaction Conditions
1.1 Reagents: Magnesium , Phosphorus trichloride Solvents: Diethyl ether ; 2.5 h, rt
Reference
- An efficient and ultrastable single-Rh-site catalyst on a porous organic polymer for heterogeneous hydrocarboxylation of olefinsChemical Communications (Cambridge, 2021, 57(4), 472-475,
Synthetic Circuit 9
Reaction Conditions
1.1 Reagents: 1,2-Dibromoethane , Magnesium Solvents: Tetrahydrofuran ; 1 h, rt
1.2 Reagents: Phosphorus trichloride ; 12 h, cooled
1.3 Reagents: Ammonium chloride
1.2 Reagents: Phosphorus trichloride ; 12 h, cooled
1.3 Reagents: Ammonium chloride
Reference
- Phosphorus-containing amorphous pure organic room-temperature phosphorescent materialsEuropean Polymer Journal, 2020, 141,,
Synthetic Circuit 10
Reaction Conditions
1.1 Reagents: Magnesium Solvents: Tetrahydrofuran ; rt; 1 h, rt
1.2 Reagents: Phosphorus trichloride ; 0.5 h, cooled; 4 h, rt
1.3 Reagents: Ammonium chloride Solvents: Water ; rt
1.2 Reagents: Phosphorus trichloride ; 0.5 h, cooled; 4 h, rt
1.3 Reagents: Ammonium chloride Solvents: Water ; rt
Reference
- Polystyrene-Cross-Linking Triphenylphosphine on a Porous Monolith: Enhanced Catalytic Activity for Aryl Chloride Cross-Coupling in Biphasic FlowIndustrial & Engineering Chemistry Research, 2020, 59(34), 15179-15187,
Synthetic Circuit 11
Reaction Conditions
1.1 Reagents: Magnesium Solvents: Tetrahydrofuran ; rt; 1 h, rt
1.2 Reagents: Phosphorus trichloride ; 0.5 h, 0 °C; 4 h, rt
1.3 Reagents: Ammonium chloride Solvents: Water
1.2 Reagents: Phosphorus trichloride ; 0.5 h, 0 °C; 4 h, rt
1.3 Reagents: Ammonium chloride Solvents: Water
Reference
- Polystyrene-Supported PPh3 in Monolithic Porous Material: Effect of Cross-Linking Degree on Coordination Mode and Catalytic Activity in Pd-Catalyzed C-C Cross-Coupling of Aryl ChloridesChemCatChem, 2020, 12(16), 4034-4037,
Synthetic Circuit 12
Reaction Conditions
1.1 Reagents: Phosphorus trichloride Solvents: Tetrahydrofuran ; rt
1.2 Reagents: Ammonium chloride Solvents: Water ; rt
1.2 Reagents: Ammonium chloride Solvents: Water ; rt
Reference
- Turning on Catalysis: Construction of Triphenylphosphine Moieties into Porous FrameworksChemCatChem, 2020, 12(12), 3285-3289,
Synthetic Circuit 13
Reaction Conditions
1.1 Reagents: Butyllithium Solvents: Tetrahydrofuran ; 1 h, -78 °C; 1 h, -78 °C
1.2 Reagents: Phosphorus trichloride Solvents: Tetrahydrofuran ; 1 h, -78 °C; 2 h, rt
1.3 Reagents: Water ; rt
1.2 Reagents: Phosphorus trichloride Solvents: Tetrahydrofuran ; 1 h, -78 °C; 2 h, rt
1.3 Reagents: Water ; rt
Reference
- Rh-catalyzed highly regioselective hydroformylation to linear aldehydes by employing porous organic polymer as a ligandRSC Advances, 2020, 10(49), 29263-29267,
Synthetic Circuit 14
Reaction Conditions
1.1 Reagents: Phosphorus trichloride Solvents: Tetrahydrofuran ; 30 min, 0 °C; overnight, rt
1.2 Reagents: Ammonium chloride Solvents: Water ; rt
1.2 Reagents: Ammonium chloride Solvents: Water ; rt
Reference
- Bio-inspired creation of heterogeneous reaction vessels via polymerization of supramolecular ion pairNature Communications, 2019, 10(1), 1-8,
Synthetic Circuit 15
Reaction Conditions
1.1 Reagents: Magnesium Solvents: Tetrahydrofuran ; rt; 3 h, rt
1.2 Reagents: Phosphorus trichloride ; 10 min, rt; 6 h, rt
1.3 Reagents: Ammonium chloride Solvents: Water ; rt
1.2 Reagents: Phosphorus trichloride ; 10 min, rt; 6 h, rt
1.3 Reagents: Ammonium chloride Solvents: Water ; rt
Reference
- Highly effective synthesis of dimethyl carbonate over CuNi alloy nanoparticles @Porous organic polymers compositeApplied Catalysis, 2019, 587,,
Synthetic Circuit 16
Reaction Conditions
1.1 Reagents: Phosphorus trichloride
Reference
- Porous Organic Polymer Supported Rhodium as a Reusable Heterogeneous Catalyst for Hydroformylation of OlefinsOrganic Letters, 2019, 21(7), 2147-2150,
Synthetic Circuit 17
Reaction Conditions
1.1 Reagents: Phosphorus trichloride
Reference
- Porous organic polymer supported rhodium as a heterogeneous catalyst for hydroformylation of alkynes to α,β-unsaturated aldehydesChemical Communications (Cambridge, 2019, 55(91), 13721-13724,
Synthetic Circuit 18
Reaction Conditions
1.1 Reagents: Magnesium Solvents: 1,2-Dichloroethane , Tetrahydrofuran ; 0 °C; 4 h, rt
1.2 Reagents: Phosphorus trichloride Solvents: Tetrahydrofuran ; 0 °C; overnight, rt
1.3 Reagents: Ammonium chloride Solvents: Water ; rt
1.2 Reagents: Phosphorus trichloride Solvents: Tetrahydrofuran ; 0 °C; overnight, rt
1.3 Reagents: Ammonium chloride Solvents: Water ; rt
Reference
- Iridium Supported on Phosphorus-Doped Porous Organic Polymers: Active and Recyclable Catalyst for Acceptorless Dehydrogenation and Borrowing Hydrogen ReactionAdvanced Synthesis & Catalysis, 2019, 361(24), 5695-5703,
Synthetic Circuit 19
Reaction Conditions
1.1 Reagents: Magnesium Catalysts: Iodine Solvents: Tetrahydrofuran ; rt; 1 h, rt
1.2 Reagents: Phosphorus trichloride Solvents: Tetrahydrofuran ; 30 min, 0 °C; 4 h, rt
1.3 Reagents: Ammonium chloride Solvents: Water ; rt
1.2 Reagents: Phosphorus trichloride Solvents: Tetrahydrofuran ; 30 min, 0 °C; 4 h, rt
1.3 Reagents: Ammonium chloride Solvents: Water ; rt
Reference
- Xantphos Doped POPs-PPh3 as Heterogeneous Ligand for Cobalt-Catalyzed Highly Regio- and Stereoselective Hydrosilylation of AlkynesChemistry - An Asian Journal, 2019, 14(1), 149-154,
Synthetic Circuit 20
Reaction Conditions
Reference
- Location matters: cooperativity of catalytic partners in porous organic polymers for enhanced CO2 transformationChemical Communications (Cambridge, 2019, 55(62), 9180-9183,
Synthetic Circuit 21
Reaction Conditions
1.1 Reagents: Magnesium Catalysts: Iodine Solvents: Tetrahydrofuran
1.2 rt; 1 h, rt
1.3 Reagents: Phosphorus trichloride ; 30 min, 0 °C; 4 min, rt
1.4 Reagents: Ammonium chloride Solvents: Water
1.2 rt; 1 h, rt
1.3 Reagents: Phosphorus trichloride ; 30 min, 0 °C; 4 min, rt
1.4 Reagents: Ammonium chloride Solvents: Water
Reference
- Porous organic polymers as heterogeneous ligands for highly selective hydroacylationOrganic Chemistry Frontiers, 2019, 6(16), 2964-2967,
Synthetic Circuit 22
Reaction Conditions
1.1 Reagents: Magnesium Catalysts: Iodine Solvents: Tetrahydrofuran ; rt; rt → 0 °C
1.2 Reagents: Phosphorus trichloride ; 0 °C; overnight, 0 °C
1.3 Reagents: Ammonium chloride Solvents: Water
1.2 Reagents: Phosphorus trichloride ; 0 °C; overnight, 0 °C
1.3 Reagents: Ammonium chloride Solvents: Water
Reference
- Carbonylative Suzuki coupling and alkoxycarbonylation of aryl halides using palladium supported on phosphorus-doped porous organic polymer as an active and robust catalystApplied Organometallic Chemistry, 2019, 33(2),,
Synthetic Circuit 23
Reaction Conditions
1.1 Reagents: Magnesium , Iodine Solvents: Tetrahydrofuran ; 1 - 2 h, rt
1.2 Reagents: Phosphorus trichloride ; 30 min, cooled; 4 - 5 h, rt
1.3 Reagents: Ammonium chloride Solvents: Water ; rt
1.2 Reagents: Phosphorus trichloride ; 30 min, cooled; 4 - 5 h, rt
1.3 Reagents: Ammonium chloride Solvents: Water ; rt
Reference
- Highly Regio- and Stereoselective Heterogeneous Hydrosilylation of Terminal Alkynes over Cobalt-Metalated Porous Organic PolymerOrganic Letters, 2018, 20(16), 5023-5026,
Synthetic Circuit 24
Reaction Conditions
1.1 Reagents: Magnesium Catalysts: 1,2-Dibromoethane Solvents: Tetrahydrofuran ; 10 min, rt
1.2 rt; rt → 60 °C; 4 h, 60 °C; 60 °C → 0 °C
1.3 Reagents: Phosphorus trichloride ; 0 °C; overnight, rt
1.2 rt; rt → 60 °C; 4 h, 60 °C; 60 °C → 0 °C
1.3 Reagents: Phosphorus trichloride ; 0 °C; overnight, rt
Reference
- Highly efficient aqueous phase reduction of nitroarenes catalyzed by phosphine-decorated polymer immobilized ionic liquid stabilized PdNPsCatalysis Science & Technology, 2018, 8(5), 1454-1467,
Phosphine, tris(4-ethenylphenyl)- Raw materials
Phosphine, tris(4-ethenylphenyl)- Preparation Products
Phosphine, tris(4-ethenylphenyl)- Related Literature
-
Ting Zhou,Xingye Huang,Ning Ding,Zheng Lin,Ying Yao,Jia Guo Chem. Soc. Rev. 2022 51 237
-
Shuhui Sun,Jiaxin Song,Xiaoshuang Yuan,Yushuang Zhang,Zhe Shu,Cong-Xia Xie,Xiaofei Jia New J. Chem. 2023 47 7410
-
Yizhu Lei,Zaifei Chen,Guangxing Li RSC Adv. 2019 9 36600
-
Pramod Kumar,Animesh Das,Biplab Maji Org. Biomol. Chem. 2021 19 4174
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Yizhu Lei,Zaifei Chen,Guosong Lan,Renshu Wang,Xiao-Yu Zhou New J. Chem. 2020 44 3681
-
Zuyu Liang,Jianbin Chen,Xin Chen,Kai Zhang,Jinhe Lv,Haowen Zhao,Guoying Zhang,Congxia Xie,Lingbo Zong,Xiaofei Jia Chem. Commun. 2019 55 13721
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S. Doherty,J. G. Knight,T. Backhouse,A. Bradford,F. Saunders,R. A. Bourne,T. W. Chamberlain,R. Stones,A. Clayton,K. Lovelock Catal. Sci. Technol. 2018 8 1454
-
Rao Tao,Xiangran Ma,Xinlei Wei,Yinghua Jin,Li Qiu,Wei Zhang J. Mater. Chem. A 2020 8 17360
Recommended suppliers
Amadis Chemical Company Limited
(CAS:95705-40-1)Phosphine, tris(4-ethenylphenyl)-
99%/99%
250mg/1g
158.0/351.0